molecular formula C6H3BrClN3 B11876468 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

Cat. No.: B11876468
M. Wt: 232.46 g/mol
InChI Key: YFPJFGMOCWFLNO-UHFFFAOYSA-N
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Description

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family These compounds are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine typically involves the cyclization of 2,3-diaminopyridine with appropriate halogenated reagents. One common method includes the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde under phase transfer catalysis conditions . The reaction is carried out in a solvent like dimethylformamide (DMF) with potassium carbonate (K2CO3) as a base and a phase transfer catalyst such as tetrabutylammonium bromide (TBAB) at room temperature.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution

The bromine atom at position 6 is highly susceptible to nucleophilic displacement due to its electron-withdrawing effects and steric accessibility. Common reactions include:

  • Amine Substitution :
    Reacts with primary/secondary amines under phase-transfer catalysis (PTC) to yield 6-amino derivatives. For example, morpholine substitution occurs in ethanol at reflux (57–71% yield) .

    C7H5BrClN3+R2NHK2CO3,EtOHC7H5ClN3R2+HBr\text{C}_7\text{H}_5\text{BrClN}_3 + \text{R}_2\text{NH} \xrightarrow{\text{K}_2\text{CO}_3, \text{EtOH}} \text{C}_7\text{H}_5\text{ClN}_3\text{R}_2 + \text{HBr}
  • Cross-Coupling Reactions :
    Participates in Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., XPhos Pd G3) to form biaryl derivatives (89% yield) .

Reagent Conditions Product Yield Source
MorpholineEtOH, reflux, 12 h6-Morpholino derivative57–71%
3,4-Dimethoxyphenylboronic acidXPhos Pd G3, dioxane/H₂O, 80°C6-Aryl derivative89%

Alkylation and Acylation

The NH group in the imidazole ring undergoes alkylation/acylation under mild conditions:

  • Allylation :
    Reacts with allyl bromide in DMF using tetrabutylammonium bromide (TBAB) as a catalyst, yielding 3-allyl derivatives (79% yield) .

    C7H5BrClN3+CH2=CHCH2BrTBAB, K2CO3C10H10BrClN3+HBr\text{C}_7\text{H}_5\text{BrClN}_3 + \text{CH}_2=\text{CHCH}_2\text{Br} \xrightarrow{\text{TBAB, K}_2\text{CO}_3} \text{C}_{10}\text{H}_{10}\text{BrClN}_3 + \text{HBr}
  • Propargylation :
    Propargyl bromide substitutes at the NH position under similar PTC conditions to form 3-propargyl derivatives .

Oxidation and Reduction

The imidazo[4,5-b]pyridine core participates in redox transformations:

  • Oxidation :
    Bromine facilitates oxidation of the pyridine ring using H₂O₂ or KMnO₄, yielding N-oxide derivatives.

  • Reduction :
    Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine analog, though this is less common due to steric hindrance.

Cyclization and Heteroannulation

The compound serves as a precursor in fused-ring syntheses:

  • Imidazo[4,5-b]pyridine Formation :
    Reacts with aldehydes (e.g., benzaldehyde) in H₂O-isopropanol to form disubstituted derivatives via imine intermediates (75–90% yield) .

    C7H5BrClN3+ArCHOAr-C7H4ClN3+H2O\text{C}_7\text{H}_5\text{BrClN}_3 + \text{ArCHO} \rightarrow \text{Ar-C}_7\text{H}_4\text{ClN}_3 + \text{H}_2\text{O}

Halogen Exchange

Chlorine at position 5 can be replaced under specific conditions:

  • Bromine Displacement :
    Treatment with excess Br₂ in EtOAc at 0°C replaces chlorine with bromine, forming 5,6-dibromo derivatives (75% yield) .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step mechanism involving transient hydrogen-bonded intermediates (e.g., imine formation followed by cyclization) .

  • Alkylation : Follows an S_N2 pathway under PTC, with TBAB enhancing reagent solubility .

Reactivity Comparison

Position Reactivity Preferred Reactions
C6 (Br)HighSuzuki coupling, amine substitution
C5 (Cl)ModerateHalogen exchange, oxidation
N3 (imidazole)ModerateAlkylation, acylation

Scientific Research Applications

Anticancer Activity

One of the most prominent applications of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is in the development of anticancer agents. Compounds derived from this scaffold have shown promising activity against various cancer types. For instance, derivatives of imidazo[4,5-b]pyridine have been identified as potent inhibitors of Aurora kinases, which are critical in cancer cell proliferation. A specific derivative demonstrated high potency against FLT3-ITD-positive acute myeloid leukemia (AML) models, indicating its potential as a therapeutic agent for this aggressive cancer type .

Antimicrobial Properties

Research has also highlighted the antimicrobial properties of this compound derivatives. These compounds have been evaluated for their efficacy against various bacterial strains. In vitro studies revealed that certain derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimal inhibitory concentrations (MIC) as low as 0.5 μmol/L . This suggests potential applications in treating tuberculosis and other infectious diseases.

Enzyme Inhibition

The compound has been investigated for its role in inhibiting specific enzymes linked to various biological pathways. For example, it has been shown to inhibit DprE1, an essential enzyme for the survival of Mycobacterium tuberculosis . Such enzyme inhibition studies are crucial for developing targeted therapies against diseases where these enzymes play a pivotal role.

Mechanistic Insights

The mechanism of action of this compound involves interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation . This mechanism is essential for understanding how these compounds exert their biological effects and for guiding further drug design efforts.

Structure-Activity Relationship (SAR)

The exploration of structure-activity relationships (SAR) has been fundamental in optimizing the biological activity of this compound derivatives. By systematically modifying different positions on the imidazo[4,5-b]pyridine scaffold, researchers have been able to enhance potency and selectivity against specific targets . This iterative approach allows for the identification of lead compounds with improved therapeutic profiles.

Novel Materials Development

Beyond medicinal chemistry, this compound is being explored for its potential in material science. Its unique electronic and optical properties make it a candidate for developing novel materials used in organic electronics and photonic devices . The synthesis of imidazopyridine-based materials could lead to advancements in display technologies and sensors.

Compound IDActivity TypeTargetMIC (μmol/L)Reference
27eAnticancerFLT3 Kinase6.2
5cAntitubercularMycobacterium tuberculosis0.6
51AnticancerAurora KinaseKd = 7.5 nM

Table 2: Synthetic Strategies for Derivatives

Reaction TypeConditionsYield (%)
C-H ArylationCopper(I) iodide catalysis38–98
AlkylationN-substituted derivativesVariable
Direct ArylationRegioselective conditionsGood yields

Mechanism of Action

The mechanism of action of 6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 5-chloro-2-phenyl-3H-imidazo[4,5-b]pyridine
  • 6-bromo-5-methyl-1H-imidazo[4,5-b]pyridine

Uniqueness

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for diverse chemical modifications. This dual halogenation also contributes to its distinct biological activities compared to other imidazo[4,5-b]pyridine derivatives .

Biological Activity

6-Bromo-5-chloro-1H-imidazo[4,5-b]pyridine is a heterocyclic compound recognized for its potential biological activities, particularly in medicinal chemistry. This compound exhibits significant interactions with various biological targets, making it a candidate for further research in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C₆H₄BrClN₃, with a molecular weight of approximately 248.47 g/mol. Its structure includes a fused imidazole and pyridine ring system, characterized by the presence of bromine and chlorine substituents that enhance its reactivity and biological activity.

Anticancer Properties

Research indicates that this compound serves as an inhibitor of enzymes involved in cancer progression. Its structural features allow it to effectively interact with biological macromolecules, which is crucial for its anticancer potential. Several studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines.

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (μM)Target
This compound1.8 - 3.2HeLa, SW620
5-Chloro-1H-imidazo[4,5-b]pyridine2.0 - 4.0A549
6-Bromo-2-(3-isopropyl-1-methyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridineInhibitory activity against PAK4Various

The compound has shown promising results in inhibiting tumor growth in vitro by targeting specific kinases involved in cell proliferation and apoptosis pathways .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that the bromine substitution significantly enhances the antimicrobial efficacy of these compounds.

Table 2: Antimicrobial Activity

Compound NameActivityTarget Organism
This compoundModerateE. coli, Bacillus cereus
2-(3H-imidazo[4,5-b]pyridin-2-yl)-phenyl derivativesPotentStaphylococcus aureus

The most effective derivatives showed significant inhibition against Mycobacterium tuberculosis with MIC values ranging from 0.5 to 0.8 μmol/L .

Anti-inflammatory and Other Activities

Compounds within the imidazo[4,5-b]pyridine class have also been investigated for their anti-inflammatory properties. The unique halogenation pattern of this compound may enhance its pharmacological profile by modulating inflammatory pathways .

Case Studies

A notable study explored the synthesis and biological evaluation of various derivatives of imidazo[4,5-b]pyridine, highlighting the importance of substitution patterns on biological activity. The introduction of halogens at specific positions was found to significantly influence the potency and selectivity towards cancer cell lines .

Properties

Molecular Formula

C6H3BrClN3

Molecular Weight

232.46 g/mol

IUPAC Name

6-bromo-5-chloro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C6H3BrClN3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)

InChI Key

YFPJFGMOCWFLNO-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NC(=C1Br)Cl)N=CN2

Origin of Product

United States

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